
Trimethylsilyl isothiocyanate
Overview
Description
Trimethylsilyl isothiocyanate (TMSNCS) is a silicon-containing organosulfur compound widely used in organic synthesis and catalysis. Its unique reactivity stems from the combination of the isothiocyanate (-NCS) group and the trimethylsilyl (TMS) moiety, which enhances nucleophilicity and stabilizes intermediates. Key applications include:
- Catalyst Modification: In Ziegler-Natta catalysts, TMSNCS improves titanium content and polymerization activity .
- Thiourea Synthesis: Reacts with amines to form thioureas, avoiding toxic acyl isothiocyanates .
- Conjugate Isothiocyanation: Enables 1,4-addition to enones without external promoters .
- Protecting Groups: Enhances α-selectivity in sialic acid glycoside synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilyl isothiocyanate can be synthesized through the reaction of trimethylsilyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetonitrile. The reaction typically proceeds at room temperature and yields this compound along with potassium chloride as a byproduct .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but may involve optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl isothiocyanate undergoes various types of reactions, including:
Substitution Reactions: It can substitute halides on alkyl substrates to form alkyl thiocyanates.
Addition Reactions: As a nitrogen nucleophile, it adds across the carbonyl group of aldehydes and substitutes isothiocyanate for one of the ether groups on acetals via acid-catalyzed processes.
Formation of Heterocycles: It can react with benzohydrazide to form mercapto-1,2,4-triazoles under reflux conditions in ethanol.
Common Reagents and Conditions:
Reagents: Potassium thiocyanate, trimethylsilyl chloride, tetrabutylammonium fluoride, benzohydrazide.
Conditions: Room temperature for substitution reactions, reflux in ethanol for heterocycle formation.
Major Products:
Alkyl Thiocyanates: Formed from substitution reactions.
Mercapto-1,2,4-Triazoles: Formed from reactions with benzohydrazide.
Scientific Research Applications
Chemical Reactions and Mechanisms
TMS-ITC undergoes several types of reactions, including:
- Substitution Reactions : TMS-ITC can substitute halides on alkyl substrates to form alkyl thiocyanates.
- Addition Reactions : It can add across carbonyl groups of aldehydes and replace ether groups on acetals.
- Formation of Heterocycles : TMS-ITC reacts with benzohydrazide to yield mercapto-1,2,4-triazoles under reflux conditions.
Common Reagents and Conditions
Reaction Type | Common Reagents | Conditions |
---|---|---|
Substitution | Potassium thiocyanate, trimethylsilyl chloride | Room temperature |
Addition | Aldehydes | Varies (acid-catalyzed) |
Heterocycle Formation | Benzohydrazide | Reflux in ethanol |
Organic Synthesis
TMS-ITC is extensively used as a derivatizing agent in organic synthesis. Its ability to react with various functional groups facilitates the preparation of analytes for chromatographic techniques like gas chromatography-mass spectrometry (GC-MS). For example, TMS-ITC has been employed in synthesizing amino acid thiohydantoins, which are suitable for GC-MS analysis.
Peptide Chemistry
In peptide chemistry, TMS-ITC is utilized for C-terminal sequencing. It reacts with the carboxyl group of the C-terminal amino acid to form peptidylthiohydantoins. This method has proven effective in analyzing peptides such as bradykinin and has shown superior coupling efficiency compared to traditional methods .
Research indicates that derivatives of TMS-ITC exhibit potential biological activities, including antimicrobial properties. Studies have demonstrated that TMS-ITC shows significant antimicrobial activity against various pathogens, suggesting its potential as an antimicrobial agent .
Pharmaceutical Applications
TMS-ITC and its derivatives are being explored for their potential as pharmaceutical agents. The compound's ability to form thioamide structures may lead to the development of new drugs with enhanced efficacy against specific diseases .
Case Study 1: Peptide Sequencing
A study highlighted the use of TMS-ITC in the microsequence analysis of peptides. The reagent demonstrated superior results in coupling efficiency and reduced side reactions during the degradation cycles of bradykinin. The reaction conditions were optimized using pyridine as a catalyst, significantly improving reaction rates .
Case Study 2: Synthesis of Amino Acid Derivatives
In another investigation, TMS-ITC was employed to synthesize amino acid thiohydantoins. The derivatives were analyzed using reverse-phase high-performance liquid chromatography (HPLC) and mass spectrometry, confirming their suitability for GC-MS analysis. This application underscores TMS-ITC's role as a critical reagent in biochemical analysis.
Mechanism of Action
The mechanism by which trimethylsilyl isothiocyanate exerts its effects involves its ambident nucleophilic nature. As a nitrogen nucleophile, it can add to carbonyl groups, while as a sulfur nucleophile, it can substitute halides. These reactions often proceed through the formation of intermediate complexes that facilitate the transfer of the isothiocyanate group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl Isothiocyanate
- Catalytic Performance: In Ziegler-Natta systems, TMSNCS increases titanium content by ~3 wt% compared to tert-butyl isothiocyanate, but its titanium-normalized activity (Rp,Ti) is lower (310 vs. 347 kgPE·gTi⁻¹·h⁻¹). However, TMSNCS achieves comparable catalyst mass activity (33 vs. 25.4 kgPE·gCat⁻¹·h⁻¹) .
- Viscosity Reduction : Both reduce viscosity by ~50%, but TMSNCS requires longer reaction times (2 hours) due to slower reactivity .
Acyl Isothiocyanates (e.g., Benzoyl Isothiocyanate)
- Toxicity and Stability : Acyl isothiocyanates are highly reactive and toxic, limiting their utility. TMSNCS offers a safer alternative for thiourea synthesis .
- Synthetic Efficiency : TMSNCS avoids decomposition issues associated with acyl derivatives, enabling high-yield reactions under mild conditions .
Potassium Thiocyanate (KSCN)
- Electrochemical Applications : TMSNCS serves as a thiocyanate source in metal-free, aerobic electrochemical reactions, achieving yields >90% for aryl thiocyanates. KSCN requires harsher conditions and metal catalysts .
- Nucleophilic Substitution: TMSNCS facilitates efficient substitution in alcohol derivatives (e.g., phenyl(p-tolyl)methanol) with superior regioselectivity compared to KSCN .
Benzyl Isothiocyanate
- Analytical Methods : Benzyl isothiocyanate is quantified via HPLC with 98.9–101.3% recovery, but TMSNCS’s silicon content complicates analysis, requiring specialized derivatization .
- Biological Activity : Benzyl isothiocyanate exhibits antimicrobial properties, whereas TMSNCS is primarily a synthetic reagent .
Silyl vs. Non-Silyl Isothiocyanates
- Reactivity: The TMS group in TMSNCS stabilizes transition states, enabling unique reactions like fullerene-fused thiirane synthesis, which non-silyl analogs cannot achieve .
- Industrial Scalability : TMSNCS is prioritized in scalable processes due to its moisture stability and compatibility with silyl-protected intermediates .
Key Data Tables
Table 1: Catalytic Performance in Ziegler-Natta Systems
Compound | Ti Content (wt%) | Rp,Ti (kgPE·gTi⁻¹·h⁻¹) | Catalyst Mass Activity (kgPE·gCat⁻¹·h⁻¹) |
---|---|---|---|
TMSNCS | ~3 | 310 | 33 |
tert-Butyl Isothiocyanate | Baseline | 347 | 25.4 |
Biological Activity
Trimethylsilyl isothiocyanate (TMSNCS) is an organosilicon compound that has garnered attention for its diverse biological activities. This compound contains an isothiocyanate group, which is known for its reactivity and potential therapeutic applications. This article explores the biological activity of TMSNCS, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
TMSNCS functions primarily through nucleophilic substitution reactions. As a sulfur nucleophile, it can substitute halides on various alkyl substrates, leading to the formation of alkyl thiocyanates. The compound can also act as an electrophile, reacting with other nucleophiles to form thioamide structures. This dual functionality allows TMSNCS to engage in multiple biochemical pathways:
- Nucleophilic Substitution : TMSNCS reacts with alkyl halides to produce alkyl thiocyanates.
- Electrophilic Reactions : It can react with nucleophiles to yield thioamide structures, which may undergo further transformations.
TMSNCS plays a significant role in several biochemical processes:
- Cell Signaling : It influences cellular signaling pathways and gene expression, impacting various metabolic processes.
- Enzyme Interaction : The compound modulates enzyme activity, which can alter metabolic flux within cells.
- Stability and Degradation : The stability of TMSNCS under specific conditions affects its biological activity. It may degrade in the presence of water or reactive substances.
Cellular Effects
The biological effects of TMSNCS vary based on dosage and exposure time:
- Low Doses : At lower concentrations, TMSNCS may enhance cellular functions and metabolic pathways.
- High Doses : Higher concentrations can lead to toxicity, including enzyme inhibition and cellular damage.
Table 1: Summary of Biological Activities of TMSNCS
Case Studies
Several studies have investigated the biological activities of TMSNCS:
-
Antimicrobial Activity :
A study demonstrated that TMSNCS showed significant antimicrobial activity against various pathogens, suggesting its potential use as an antimicrobial agent in agricultural applications . -
Anticancer Properties :
Research indicated that TMSNCS could induce apoptosis in cancer cell lines. The mechanism involved modulation of cell signaling pathways related to cell survival and proliferation . -
Enzyme Interaction Studies :
In vitro studies revealed that TMSNCS interacts with specific enzymes, leading to altered metabolic processes. For instance, it was found to inhibit certain enzymes involved in detoxification pathways .
Q & A
Q. Basic: What are the critical experimental parameters for optimizing TMSNCS-mediated one-pot syntheses of heterocycles?
Methodological Answer:
TMSNCS is widely used in one-pot syntheses of heterocycles like mercapto-1,2,4-triazoles . Key parameters include:
- Molar ratios : Excess TMSNCS (1.5–2.0 equivalents) ensures complete conversion of intermediates.
- Solvent selection : Polar aprotic solvents (e.g., THF or DCM) enhance nucleophilicity and stabilize reactive intermediates.
- Temperature control : Reactions typically proceed at 0–25°C to avoid side reactions from silyl group hydrolysis.
- Workup protocols : Mild hydrolysis (e.g., aqueous NH4Cl) preserves labile functional groups.
For reproducibility, document these parameters rigorously and cross-reference with characterization data (e.g., NMR, HRMS) .
Q. Basic: How should TMSNCS be handled to mitigate safety risks during synthesis?
Methodological Answer:
TMSNCS is moisture-sensitive and releases toxic HCN upon decomposition. Mitigation strategies include:
- Inert atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps.
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
- Engineering controls : Perform reactions in fume hoods with proper ventilation.
- Waste disposal : Neutralize residues with alkaline solutions (e.g., 10% NaOH) before disposal .
Q. Advanced: How does the electronic nature of substituents influence TMSNCS reactivity in 1,4-addition reactions with enones?
Methodological Answer:
In conjugate isothiocyanation, electron-deficient enones (e.g., α,β-unsaturated ketones) undergo efficient 1,4-addition with TMSNCS due to enhanced electrophilicity at the β-carbon. Substituents that increase enone polarization (e.g., electron-withdrawing groups like CF₃) accelerate reaction rates, while electron-donating groups (e.g., OMe) reduce reactivity. Mechanistic studies (DFT calculations) suggest that the silyl group in TMSNCS stabilizes the transition state by lowering the energy barrier for nucleophilic attack . Validate substituent effects via kinetic experiments and Hammett plots .
Q. Advanced: What strategies resolve contradictions in TMSNCS-mediated regioselectivity for imidazolinone synthesis?
Methodological Answer:
Regioselectivity conflicts arise in reactions with azirines, where competing pathways yield imidazolin-2-ones or imidazoline-2-thiones. To address this:
- Steric control : Bulky substituents on azirines favor attack at the less hindered nitrogen.
- Catalytic additives : Lewis acids (e.g., ZnCl₂) direct regiochemistry by coordinating to specific sites.
- Solvent polarity : High-polarity solvents (e.g., DMF) stabilize charge-separated intermediates, altering selectivity.
Cross-validate outcomes using X-ray crystallography and NOESY NMR to confirm regioisomer identity .
Q. Advanced: How can computational modeling enhance the design of TMSNCS-based multicomponent reactions (MCRs)?
Methodological Answer:
Computational tools (e.g., DFT, molecular dynamics) predict reaction pathways and intermediate stability in MCRs involving TMSNCS. For example:
- Transition state analysis : Identify rate-determining steps in coumarin-thiazole hybrid syntheses.
- Solvent effects : Simulate solvent interactions to optimize yields in coumarin derivative synthesis.
- Substituent screening : Pre-screen electron-deficient aryl groups for enhanced thiouracil formation.
Pair computational predictions with experimental validation (e.g., LC-MS monitoring) to refine models .
Q. Basic: What characterization techniques are essential for confirming TMSNCS-derived product purity?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., thiocyanate vs. thiourea).
- Mass spectrometry : HRMS confirms molecular ion peaks and isotopic patterns.
- Elemental analysis : Validates C, H, N, S content, especially for novel compounds.
- Chromatography : HPLC or GC-MS detects residual TMSNCS or byproducts.
For known compounds, compare data with literature; for new compounds, provide full spectral datasets .
Q. Advanced: How does the in situ trapping method improve TMSNCS utility in silylated isothiocyanate synthesis?
Methodological Answer:
The in situ trapping method employs TMSCl to stabilize reactive intermediates (e.g., lithium isothiocyanates). Key advantages:
- Yield optimization : Sequential silylation achieves mono-, bis-, or tris(trimethylsilyl) derivatives with >80% yields.
- Functional group tolerance : Compatible with benzyl and aryl isothiocyanates.
- Scalability : Reactions proceed under mild conditions (e.g., −78°C to RT), enabling gram-scale synthesis.
Monitor reaction progress via TLC and quench with methanol to isolate products .
Q. Basic: What are common pitfalls in reproducing TMSNCS-based synthetic protocols?
Methodological Answer:
- Moisture contamination : Causes premature hydrolysis; ensure anhydrous solvents and dry glassware.
- Incomplete characterization : Overlooked byproducts (e.g., disulfides) skew results; use complementary techniques (e.g., IR for –NCS groups).
- Citation gaps : Failing to cite original methods (e.g., Guda et al.’s one-pot synthesis ) leads to protocol deviations.
Maintain detailed lab notebooks and cross-check with supplementary materials from reputable journals .
Q. Advanced: Can TMSNCS be integrated into green chemistry frameworks for sustainable synthesis?
Methodological Answer:
TMSNCS exhibits potential in atom-economical reactions:
- Catalytic recycling : Recover silicon byproducts (e.g., hexamethyldisiloxane) via distillation.
- Solvent-free conditions : Mechanochemical grinding with enones reduces waste.
- Biodegradable derivatives : Explore bio-based silyl reagents (e.g., silatranes) to replace TMSNCS in select reactions.
Assess green metrics (e.g., E-factor, PMI) to quantify sustainability gains .
Q. Advanced: How do competing reaction pathways in TMSNCS-mediated thiocyanation affect synthetic outcomes?
Methodological Answer:
Competing pathways (e.g., direct vs. conjugate addition) are governed by:
- Substrate activation : Enones favor 1,4-addition, while aldehydes undergo direct attack.
- Catalytic modulation : Protic additives (e.g., H₂O) promote thiocyanate transfer via hydrogen bonding.
- Kinetic vs. thermodynamic control : Low temperatures favor kinetic products (e.g., α-adducts), while heating shifts to thermodynamic products (e.g., β-adducts).
Use competition experiments and in situ IR to track pathway dominance .
Properties
IUPAC Name |
isothiocyanato(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NSSi/c1-7(2,3)5-4-6/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTUPERVRFLGLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NSSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062307 | |
Record name | Isothiocyanatotrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2290-65-5 | |
Record name | Isothiocyanatotrimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2290-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylsilylisothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002290655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, isothiocyanatotrimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isothiocyanatotrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.209 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Trimethylsilyl isothiocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK38S9F7MN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.